molecular formula C11H12O2 B2431843 (5,7-Dimethylbenzofuran-2-yl)methanol CAS No. 1494082-13-1

(5,7-Dimethylbenzofuran-2-yl)methanol

Cat. No. B2431843
CAS RN: 1494082-13-1
M. Wt: 176.215
InChI Key: QZAYQUPUENSWKB-UHFFFAOYSA-N
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Description

“(5,7-Dimethylbenzofuran-2-yl)methanol” is a chemical compound with the molecular formula C11H12O2 and a molecular weight of 176.2118 . It contains a benzofuran ring, which is a heterocyclic compound (a compound that contains atoms of at least two different elements) with a fusion of benzene and furan ring .


Molecular Structure Analysis

The molecular structure of “(5,7-Dimethylbenzofuran-2-yl)methanol” consists of a benzofuran ring substituted with two methyl groups at positions 5 and 7, and a methanol group at position 2 .

Scientific Research Applications

Anti-Tumor Activity

Benzofuran derivatives exhibit promising anti-tumor properties. Research has shown that many of these compounds, including our target molecule, possess cytotoxic effects against cancer cells. Their ability to inhibit tumor growth and induce apoptosis makes them potential candidates for cancer therapy .

Antibacterial Properties

The antimicrobial activity of benzofuran derivatives extends to bacterial pathogens. These compounds have demonstrated effectiveness against various bacteria, including both Gram-positive and Gram-negative strains. Their mode of action involves disrupting bacterial cell membranes or interfering with essential cellular processes .

Antioxidant Effects

Benzofuran compounds, including our target, exhibit antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals. These molecules scavenge reactive oxygen species, reducing the risk of diseases associated with oxidative damage .

Anti-Viral Potential

Some benzofuran derivatives show activity against viruses. For instance, a recently discovered macrocyclic benzofuran compound demonstrates anti-hepatitis C virus activity. Researchers are exploring its potential as an effective therapeutic drug for hepatitis C disease .

Synthetic Applications

Novel methods for constructing benzofuran rings have been developed. Researchers have achieved complex benzofuran derivatives through unique free radical cyclization cascades. Additionally, proton quantum tunneling has enabled the construction of benzofuran rings with fewer side reactions and high yields, facilitating the synthesis of intricate benzofuran ring systems .

Drug Prospects

Due to their biological activities, benzofuran compounds are considered potential natural drug lead compounds. Researchers continue to explore their pharmacological properties and evaluate their suitability for drug development. Scaffold compounds derived from benzofuran, such as those used as anticancer agents, hold promise for future therapeutic applications .

properties

IUPAC Name

(5,7-dimethyl-1-benzofuran-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-7-3-8(2)11-9(4-7)5-10(6-12)13-11/h3-5,12H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZAYQUPUENSWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C=C(O2)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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